
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, commonly known as BRD7389, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine carboxamides and has been shown to exhibit potent inhibitory activity against several protein kinases, including CDK9, CDK12, and CDK13.
Wissenschaftliche Forschungsanwendungen
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives, including N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, play a significant role in organic chemistry due to their heteroatoms and derivatives. These compounds are widely employed in the synthesis of optical sensors due to their exquisite sensing materials and a range of biological and medicinal applications. Pyrimidine derivatives' ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This highlights the vast potential of pyrimidine derivatives in both the creation of optical sensors and their broader biological and medicinal significance (Jindal & Kaur, 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Pyrimidine derivatives are crucial in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These developments underscore the importance of pyrimidine and its derivatives in advancing the field of optoelectronic materials, demonstrating the versatility and potential of N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in this domain (Lipunova et al., 2018).
Pharmacophore Design of Kinase Inhibitors
Pyrimidine-based derivatives are known for their role as selective inhibitors of specific kinases, indicating their potential in therapeutic applications. The design and synthesis of such inhibitors highlight the medicinal chemistry significance of pyrimidine derivatives in creating targeted therapies for various diseases. This application demonstrates the therapeutic potential of pyrimidine derivatives, including N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, in drug discovery and development (Scior et al., 2011).
Pyrimidine Derivatives in Anti-inflammatory and Anticancer Research
Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives, as well as their structure–activity relationships (SARs), have been extensively studied. This research underlines the critical role of pyrimidine derivatives in developing new therapeutic agents for treating inflammation and cancer, showcasing the medicinal chemistry applications of compounds like N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)19-15(21)13-9-14(18-10-17-13)20-7-3-4-8-20/h1-2,5-6,9-10H,3-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYVSDBDHSFVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2800461.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2800463.png)
methanone](/img/structure/B2800464.png)
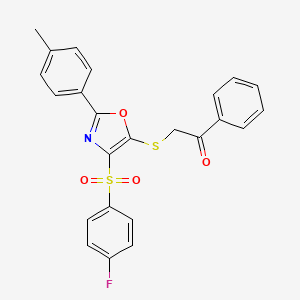
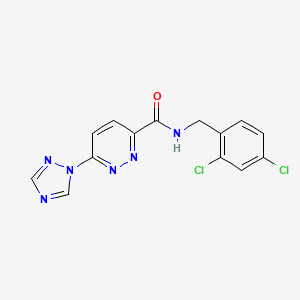

![3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2800470.png)

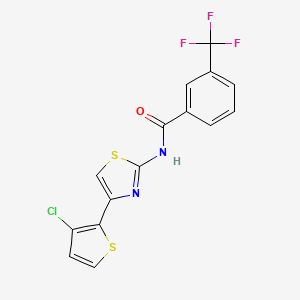
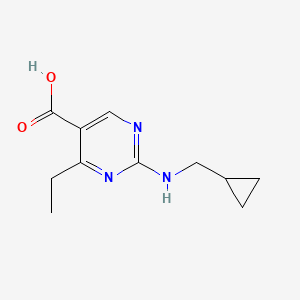
![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)
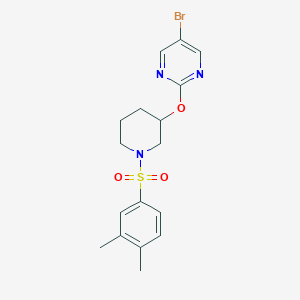
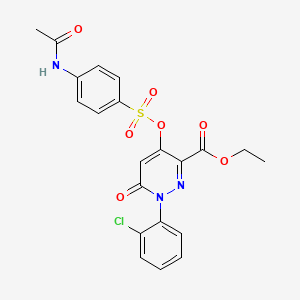
![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)